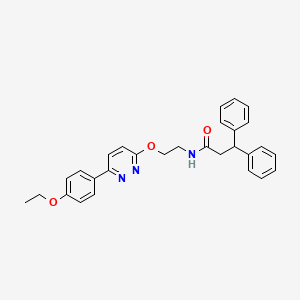
5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one, also known as PPO, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial Activity :
- El-sayed et al. (2017) synthesized a series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives including oxadiazoles. These compounds showed moderate to outstanding antimicrobial activity against various bacteria and fungi. Specifically, the compound "5-{[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-1,3,4-oxadiazole-2-thiol" exhibited superior antimicrobial activity, suggesting its potential as a lead compound for further investigations (El-sayed, Ibrahim, Soltan, & Abo-Kul, 2017).
Antioxidant Activity :
- Kotaiah et al. (2012) synthesized N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives and evaluated their in vitro antioxidant activity. Compounds with electron donating substituent showed significant radical scavenging activity (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Antitubercular Activity :
- Joshi et al. (2015) conducted a study on novel pyrrole derivatives, including oxadiazoles, for their antitubercular activity. The preliminary results indicated that most of the compounds demonstrated moderate to good antitubercular activity (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).
Cytotoxic Agents in Cancer :
- Kaya et al. (2016) synthesized novel oxadiazole derivatives bearing pyridine moiety and examined their cytotoxic activities. Some of these compounds showed considerable anticancer activity against A549 cell lines (Kaya, Kaplancıklı, Yurttaş, & Çiftçi, 2016).
Apoptosis Inducers and Anticancer Agents :
- Zhang et al. (2005) identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer, showing good activity against several breast and colorectal cancer cell lines (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).
Molecular Docking Studies for Antimicrobial Activity :
- Vlasov et al. (2021) synthesized derivatives of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents. These compounds demonstrated better antimicrobial activity in the agar well diffusion assay than the reference drug Streptomycin (Vlasov, Borysov, Severina, Kovalenko, Osolodchenko, Vlasov, & Georgiyants, 2021).
properties
IUPAC Name |
5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-11-9(6-13-7-14-11)12-15-10(16-18-12)8-4-2-1-3-5-8/h1-7H,(H,13,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQACMDAQWTVDMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CNC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3,3-trifluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propane-1-sulfonamide](/img/structure/B2412085.png)

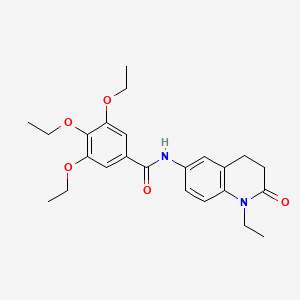
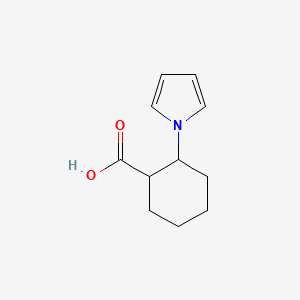
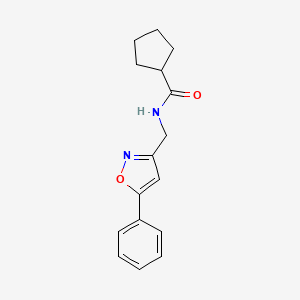
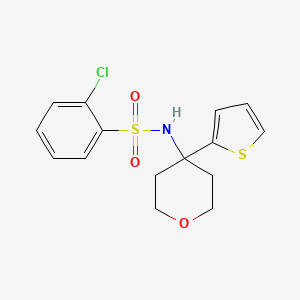
![5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2412101.png)
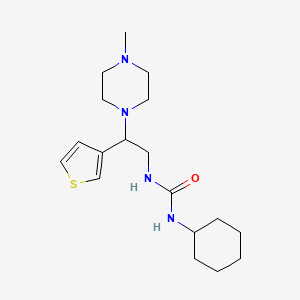

![3-Chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2412104.png)
![Methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate;dihydrochloride](/img/structure/B2412105.png)
![2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride](/img/structure/B2412106.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylthio)benzamide](/img/structure/B2412107.png)
